molecular formula C11H16Cl2N2 B13547370 4-Methyl-1,2,5,6-tetrahydro-3,4'-bipyridine dihydrochloride

4-Methyl-1,2,5,6-tetrahydro-3,4'-bipyridine dihydrochloride

Cat. No.: B13547370
M. Wt: 247.16 g/mol
InChI Key: GGCMSCRRSFSNSU-UHFFFAOYSA-N
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Description

4-Methyl-1,2,5,6-tetrahydro-3,4'-bipyridine dihydrochloride (CAS: Not explicitly provided in evidence) is a bicyclic amine derivative with a partially hydrogenated pyridine ring system. Structurally, it comprises two pyridine rings linked at the 3- and 4'-positions, with a methyl substituent on the tetrahydro-pyridine moiety. The dihydrochloride salt enhances its solubility and stability for pharmacological applications.

Properties

Molecular Formula

C11H16Cl2N2

Molecular Weight

247.16 g/mol

IUPAC Name

4-(4-methyl-1,2,3,6-tetrahydropyridin-5-yl)pyridine;dihydrochloride

InChI

InChI=1S/C11H14N2.2ClH/c1-9-2-5-13-8-11(9)10-3-6-12-7-4-10;;/h3-4,6-7,13H,2,5,8H2,1H3;2*1H

InChI Key

GGCMSCRRSFSNSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CNCC1)C2=CC=NC=C2.Cl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-Methyl-1,2,5,6-tetrahydro-3,4’-bipyridine dihydrochloride typically involves the alkylation of bipyridine derivatives. One common method is the direct N-alkylation using commercially available starting compounds. The reaction conditions often include the use of solvents like dichloromethane and reagents such as 1,3-propanesultone . The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-Methyl-1,2,5,6-tetrahydro-3,4’-bipyridine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of bipyridinium salts, while reduction can yield tetrahydropyridine derivatives .

Mechanism of Action

The mechanism of action of 4-Methyl-1,2,5,6-tetrahydro-3,4’-bipyridine dihydrochloride involves its interaction with molecular targets and pathways. In biological systems, it can act as a redox-active compound, participating in electron transfer reactions. This can lead to the modulation of oxidative stress and inflammation pathways . The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, particularly in coordination chemistry applications .

Comparison with Similar Compounds

Key Structural Analogs

The following table highlights structural analogs and their pharmacological relevance:

Compound Name Structural Differences Key Pharmacological Effects References
4-Methyl-1,2,5,6-tetrahydro-3,4'-bipyridine dihydrochloride Bipyridine core with methyl substitution on tetrahydro ring; dihydrochloride salt Limited direct data; hypothesized to interact with 5-HT or dopamine receptors based on analogs
1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) Single pyridine ring with phenyl substitution; lacks bipyridine system Neurotoxic: Selective destruction of substantia nigra dopaminergic neurons, inducing Parkinsonism
1-(5-Methylpyridin-2-yl)piperidin-4-amine hydrochloride Piperidine-4-amine linked to 5-methylpyridin-2-yl; distinct substitution pattern Potential ligand for neurotransmitter receptors; no explicit Parkinsonism linkage
MPPP (1-Methyl-4-phenyl-4-propionoxy-piperidine) Piperidine derivative with phenyl and propionoxy groups Prodrug of MPTP; associated with neurotoxicity in illicit drug use

Mechanistic Insights

  • MPTP vs. 4-Methyl-1,2,5,6-tetrahydro-3,4'-bipyridine dihydrochloride: MPTP’s neurotoxicity arises from its conversion to MPP+, which inhibits mitochondrial complex I, leading to dopaminergic neuron death . In contrast, the bipyridine structure of 4-methyl-1,2,5,6-tetrahydro-3,4'-bipyridine dihydrochloride may confer selectivity for serotonin receptors (e.g., 5-HT3 or 5-HT4 subtypes) due to its bicyclic amine framework, which aligns with known 5-HT receptor ligands . However, experimental validation is required.
  • 5-HT Receptor Affinity : The compound’s bipyridine core resembles ligands targeting 5-HT3 receptors, which are ligand-gated ion channels involved in emesis and anxiety. Substitution patterns (e.g., methyl groups) influence binding affinity and functional activity .

Biological Activity

4-Methyl-1,2,5,6-tetrahydro-3,4'-bipyridine dihydrochloride (CAS Number: 2445790-77-0) is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H16Cl2N2
  • Molecular Weight : 247.1641 g/mol
  • Structure : The compound features a tetrahydro-bipyridine structure which is significant in its biological activity.

Biological Activities

Research indicates that compounds similar to 4-methyl-1,2,5,6-tetrahydro-3,4'-bipyridine exhibit various biological activities:

  • Antitumor Activity :
    • Studies have shown that derivatives of tetrahydropyridines can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, related compounds have been reported to target specific pathways involved in cancer progression .
  • Antibacterial Properties :
    • The compound may possess antibacterial properties similar to other tetrahydropyridine derivatives. Research into related structures has highlighted their effectiveness against a range of bacterial strains .
  • Anti-inflammatory Effects :
    • There is evidence suggesting that the compound could modulate inflammatory pathways. Compounds with similar structures have been identified as histone deacetylase (HDAC) inhibitors, which play a role in inflammatory processes .

The biological activity of 4-methyl-1,2,5,6-tetrahydro-3,4'-bipyridine dihydrochloride can be attributed to its interaction with various biological targets:

  • HDAC Inhibition : The compound may inhibit HDAC enzymes, which are involved in the regulation of gene expression related to inflammation and cancer .
  • Cell Signaling Pathways : It likely affects multiple signaling pathways that regulate cell proliferation and survival.

Case Studies and Research Findings

Several studies have investigated the biological activity of tetrahydropyridine derivatives:

StudyFindings
Torres et al. (2022)Reported antitumor effects in vitro for related compounds with tetrahydropyridine structures .
Butler et al. (2018)Identified selectivity for HDAC6 among tetrahydropyridine derivatives and their potential in treating inflammatory diseases .
ResearchGate StudyHighlighted the antioxidant properties of related tetrahydro compounds found in fruits .

Q & A

Q. How can researchers optimize the synthesis of 4-methyl-1,2,5,6-tetrahydro-3,4'-bipyridine dihydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization typically involves:
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) are preferred for bipyridine coupling reactions to enhance solubility .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve cross-coupling efficiency in bipyridine frameworks .
  • Purification : Column chromatography with silica gel (40–60 µm) and gradients of ethyl acetate/methanol (95:5) can isolate the dihydrochloride salt .
  • Purity validation : Use HPLC with UV detection (λ = 254 nm) and a C18 column to confirm >98% purity .

Q. What analytical techniques are recommended for characterizing this compound’s structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to confirm proton environments and carbon backbone .
  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion ([M+H]+^+) verification .
  • X-ray crystallography : For absolute configuration determination if crystalline derivatives are obtained .

Q. How should stability studies be designed for aqueous solutions of this compound?

  • Methodological Answer :
  • Accelerated stability testing : Store solutions at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor degradation via HPLC and pH shifts .
  • Light sensitivity : Use amber vials to prevent photodegradation; assess under UV/visible light exposure .
  • Buffer compatibility : Test in phosphate-buffered saline (pH 7.4) and simulate physiological conditions .

Advanced Research Questions

Q. How can contradictory data in receptor-binding assays involving this compound be resolved?

  • Methodological Answer :
  • Radioligand displacement assays : Use 3H^3H-labeled antagonists (e.g., for muscarinic receptors) to quantify binding affinity (Ki_i) and address variability .
  • Functional assays : Compare cAMP accumulation (for GPCRs) vs. calcium flux to differentiate agonist/antagonist behavior .
  • Structural analogs : Synthesize derivatives (e.g., fluorinated or methylated variants) to isolate steric/electronic effects .

Q. What strategies are effective in identifying degradation pathways under oxidative stress?

  • Methodological Answer :
  • Forced degradation : Treat with H2_2O2_2 (0.1–3% v/v) at 40°C for 24–72 hours. Analyze products via LC-MS/MS .
  • Radical scavengers : Add ascorbic acid or EDTA to reaction mixtures to distinguish radical-mediated vs. hydrolytic degradation .
  • Isotopic labeling : Use 18O^{18}O-H2_2O or D2_2O to track oxygen incorporation in degradation products .

Q. How can enantiomeric purity be assessed if the compound exhibits chirality?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak® IA-3 column with hexane/isopropanol (80:20) and 0.1% diethylamine to resolve enantiomers .
  • Circular Dichroism (CD) : Correlate CD spectra with enantiomer ratios quantified by HPLC .
  • Enzymatic resolution : Incubate with lipases or esterases to selectively hydrolyze one enantiomer .

Key Research Considerations

  • Safety : Follow institutional guidelines for dihydrochloride salt handling; neutralize waste with 1M NaOH before disposal .
  • Data Reproducibility : Use pharmacopeial-grade reagents (e.g., USP-certified solvents) to minimize batch variability .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict reactivity and guide synthetic routes .

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